molecular formula C14H13FN2O3S B6542881 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide CAS No. 1070964-79-2

2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide

Cat. No.: B6542881
CAS No.: 1070964-79-2
M. Wt: 308.33 g/mol
InChI Key: IAMRZWONRRBKRI-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetamide ( 1070964-79-2) is a synthetic organic compound with a molecular formula of C14H13FN2O3S and a molecular weight of 308.33 g/mol . It features a hybrid molecular scaffold incorporating both an acetamide and a sulfonamide functional group, a structure recognized in medicinal chemistry for its potential in developing novel pharmacological agents . Compounds containing the acetamide-sulfonamide framework are of significant interest in early-stage drug discovery research. This scaffold is a key structure explored in the design of enzyme inhibitors . Similar phenylacetamide-sulfonamide hybrids have been synthesized and investigated for various biological activities. For instance, related molecular architectures have been studied for their potential as urease inhibitors , which is a relevant target for managing certain bacterial infections. Furthermore, structurally analogous N-phenylacetamide derivatives have demonstrated promising antibacterial properties against phytopathogenic bacteria in agricultural research , while other phenylacetamide derivatives have been screened for cytotoxic activity against human cancer cell lines, including prostate and breast carcinomas . This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c15-11-3-7-13(8-4-11)21(19,20)17-12-5-1-10(2-6-12)9-14(16)18/h1-8,17H,9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMRZWONRRBKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for 2 4 4 Fluorobenzenesulfonamido Phenyl Acetamide and Its Analogs

Synthetic Routes

The construction of 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide is achieved through a convergent synthesis that involves the formation of a core phenylacetamide structure, followed by the introduction of the sulfonamide linkage.

Formation of the Core Structure

The core structure of the target molecule is 2-(4-aminophenyl)acetamide. A common and effective method for its synthesis begins with the nitration of phenylacetic acid to yield 2-(4-nitrophenyl)acetic acid. This intermediate is then subjected to amidation to form 2-(4-nitrophenyl)acetamide. The final step in forming the core structure is the reduction of the nitro group to an amine.

A typical reduction of a nitroarene to an aniline involves the use of a metal catalyst, such as iron, zinc, or tin, in the presence of an acid like hydrochloric acid. For instance, the reduction of 4-nitroacetanilide, a structurally similar compound, is readily achieved using zinc and ammonium chloride in an aqueous medium. This method is considered a green chemistry approach.

StepReactantReagent(s)Product
1Phenylacetic acidNitrating agent (e.g., HNO₃/H₂SO₄)2-(4-nitrophenyl)acetic acid
22-(4-nitrophenyl)acetic acidAmidating agent (e.g., SOCl₂, then NH₃)2-(4-nitrophenyl)acetamide
32-(4-nitrophenyl)acetamideReducing agent (e.g., Fe/HCl or Zn/NH₄Cl)2-(4-aminophenyl)acetamide

Introduction of the Sulfonamido Moiety

The sulfonamide bond is a key feature of many biologically active compounds and is typically formed by the reaction of a sulfonyl chloride with a primary or secondary amine. In the synthesis of this compound, the key reaction is the coupling of 2-(4-aminophenyl)acetamide with 4-fluorobenzenesulfonyl chloride.

This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium carbonate. The choice of solvent can vary, with dichloromethane, chloroform, or acetone being frequently employed.

Reactant 1Reactant 2BaseSolventProduct
2-(4-aminophenyl)acetamide4-Fluorobenzenesulfonyl chloridePyridine or TriethylamineDichloromethane or ChloroformThis compound

Incorporation of the Acetamide (B32628) Moiety

The acetamide group (-NHCOCH₃) is a fundamental functional group in organic chemistry. While in the proposed synthetic route the acetamide is part of the core structure, it is important to understand its formation. Acetamides can be synthesized through various methods, including the acylation of an amine with acetyl chloride or acetic anhydride.

For example, the synthesis of N-phenylacetamide derivatives can be achieved by reacting an aniline with an appropriate acylating agent. In the context of the core structure synthesis, the amidation of 2-(4-nitrophenyl)acetic acid would typically involve converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with ammonia.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is dependent on the optimization of the reaction conditions for each step. For the sulfonamide formation, key parameters to consider include the choice of base, solvent, reaction temperature, and reaction time.

The use of a non-nucleophilic base like pyridine or triethylamine is crucial to prevent side reactions with the sulfonyl chloride. The reaction is often performed at room temperature, although gentle heating may be required to drive the reaction to completion. The yield of the reaction can be influenced by the purity of the starting materials and the efficiency of the work-up and purification procedures. For instance, in related syntheses of benzenesulfonamide (B165840) derivatives, yields can be significantly improved by carefully controlling the stoichiometry of the reactants and the reaction temperature.

Strategies for Structural Diversification and Analogue Synthesis

To explore the structure-activity relationship (SAR) of this compound, the synthesis of various analogs is essential. A common strategy for diversification is to modify the substituents on the aromatic rings.

Modifications on the Benzenesulfonamido Group

The 4-fluorobenzenesulfonamido moiety offers several opportunities for structural modification. The fluorine atom can be replaced with other halogens (Cl, Br, I) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., nitro, cyano) groups. This can be achieved by using the corresponding substituted benzenesulfonyl chlorides in the coupling reaction with 2-(4-aminophenyl)acetamide.

These modifications can have a significant impact on the electronic properties and lipophilicity of the molecule, which in turn can influence its biological activity. For example, the introduction of different substituents on the benzenesulfonamide ring has been shown to modulate the inhibitory activity of benzenesulfonamide analogs against various enzymes.

R Group on Benzenesulfonyl ChlorideResulting Analog
4-Chloro2-[4-(4-chlorobenzenesulfonamido)phenyl]acetamide
4-Bromo2-[4-(4-bromobenzenesulfonamido)phenyl]acetamide
4-Methyl2-[4-(4-methylbenzenesulfonamido)phenyl]acetamide
4-Methoxy2-[4-(4-methoxybenzenesulfonamido)phenyl]acetamide
4-Nitro2-[4-(4-nitrobenzenesulfonamido)phenyl]acetamide

Variations in the Phenylacetamide Moiety

Modifications to the phenylacetamide portion of the core structure are a primary strategy for creating analogs. These changes typically target the terminal acetamide group, allowing for the introduction of various substituents to alter the molecule's physicochemical properties.

A common synthetic approach involves the use of 2-chloro-N-arylacetamide precursors. These intermediates can be synthesized by treating an appropriate aniline with chloroacetyl chloride. Subsequently, the reactive chloro-group allows for coupling with other molecules. For instance, N-substituted phenylacetamides can be prepared by reacting 2-chloro-N-phenylacetamide derivatives with nucleophiles like isatin in the presence of a base such as potassium carbonate. nih.gov

The following table summarizes representative variations that have been applied to the N-phenylacetamide moiety in related sulfonamide structures.

Table 1: Examples of N-Phenylacetamide Moiety Variations in Sulfonamide Analogs

Moiety Variation Substituent on Terminal Phenyl Ring Synthetic Precursor/Reagent Reference(s)
N-Phenylacetamide 2-Methyl 2-Methylaniline nih.govresearchgate.net
N-Phenylacetamide 4-Methoxy 4-Methoxyaniline nih.govresearchgate.net
N-Phenylacetamide 2-Fluoro 2-Fluoroaniline nih.govresearchgate.net
N-Phenylacetamide 2-Chloro 2-Chloro-N-phenylacetamide nih.gov

Incorporation of Heterocyclic Systems in Analogs

Introducing heterocyclic rings is a widely employed strategy to create structurally novel analogs of the benzenesulfonamide-acetamide scaffold. Heterocycles can act as bioisosteres for the phenyl ring, introduce new hydrogen bonding sites, and constrain the molecule's conformation.

Triazole Analogs: The 1,2,3-triazole ring has been successfully incorporated to link the sulfonamide and acetamide moieties. A powerful method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In this approach, an acetamide-azide derivative is reacted with a sulfonamide containing a terminal alkyne. This reaction proceeds under mild conditions, often at room temperature with a copper(II) sulfate and sodium ascorbate catalytic system, to yield the desired 1,2,3-triazole-linked hybrid molecule. nih.govresearchgate.net

Pyrazole Analogs: Pyrazole-containing derivatives have been synthesized by reacting intermediates with appropriately substituted benzaldehyde derivatives in the presence of an acid catalyst like acetic acid. researchgate.net This results in complex structures where a multi-substituted pyrazole ring is appended to the core scaffold. General synthetic routes to pyrazoles, such as the reaction of sulfonyl hydrazines with N,N-dimethyl enaminones, represent a viable pathway for creating such analogs. mdpi.com

Thiazole (B1198619) Analogs: Thiazole rings are another common heterocyclic system integrated into this class of compounds. A general synthesis involves the reaction of 4-acetamidobenzenesulfonyl chloride with various aminothiazoles. nih.govresearchgate.net Alternatively, intermediates such as 2-Chloro-N-(4-sulfamoylphenyl)acetamide can be used as building blocks to construct more complex thiazole-containing systems. researchgate.net

Other Heterocyclic Systems: Other heterocyclic systems, such as piperazine and pyridine, have also been incorporated. The synthesis of these analogs typically involves the N-sulfonylation of the corresponding heterocyclic amine with 4-acetamidobenzenesulfonyl chloride in a suitable solvent like dichloromethane with a base such as sodium carbonate. nih.govresearchgate.net

Table 2: Strategies for Incorporating Heterocyclic Systems

Heterocycle Synthetic Strategy Key Reagents/Intermediates Reference(s)
1,2,3-Triazole Copper-catalyzed azide-alkyne cycloaddition Acetamide-azide, Alkyne-sulfonamide, CuSO₄/Sodium Ascorbate nih.govresearchgate.net
Pyrazole Condensation/Cyclization Substituted benzaldehydes, Sulfonyl hydrazines researchgate.netmdpi.com
Thiazole N-Sulfonylation of aminothiazole 4-Acetamidobenzenesulfonyl chloride, Aminothiazole nih.govresearchgate.net
Pyridine N-Sulfonylation of aminopyridine 4-Acetamidobenzenesulfonyl chloride, Pyridinylmethylamine nih.govresearchgate.net

Analytical Techniques for Structural Elucidation (General Principles)

The structural confirmation of this compound and its analogs relies on a combination of standard spectroscopic and analytical methods. These techniques provide definitive information on the molecular structure, connectivity, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum provides key information. Protons of the acetamide methyl group (CH₃CO) typically appear as a singlet around δ 2.0-2.2 ppm. nih.gov The amide proton (NHCO) resonates as a singlet further downfield, often above δ 10.0 ppm. nih.gov The sulfonamide proton (SO₂NH) also appears as a singlet, typically in the range of δ 8.7–10.2 ppm. rsc.org Aromatic protons are observed in the characteristic region of δ 6.5–8.0 ppm, with their splitting patterns providing information about the substitution on the phenyl rings. rsc.org

¹³C NMR: The carbon NMR spectrum is used to confirm the carbon framework. The carbonyl carbon of the amide group is a key signal, appearing at approximately δ 168–176 ppm. nih.govnih.gov The methyl carbon of the acetyl group is found upfield, around δ 24 ppm. rsc.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the principal functional groups within the molecule. Characteristic absorption bands confirm the presence of the sulfonamide and acetamide moieties. nih.govacs.org

N-H Stretching: Absorption bands for N-H stretching of both the amide and sulfonamide groups are typically observed in the 3100–3500 cm⁻¹ region. nih.gov

C=O Stretching: A strong absorption band corresponding to the carbonyl stretch of the amide (Amide I band) is found between 1660 and 1712 cm⁻¹. nih.govresearchgate.net

SO₂ Stretching: The sulfonamide group is characterized by two distinct stretching vibrations: an asymmetric stretch usually appearing at 1310–1370 cm⁻¹ and a symmetric stretch at 1140–1160 cm⁻¹. acs.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which further corroborates the proposed structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements to confirm the molecular formula. nih.gov

Elemental Analysis: Elemental analysis is often performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The experimental values are compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and elemental composition. nih.govnih.gov

Table 3: Key Analytical Data for Sulfonamide-Acetamide Scaffolds

Technique Functional Group / Moiety Characteristic Signal / Absorption Band Reference(s)
¹H NMR Acetyl (CH₃) Singlet, δ ~2.0-2.2 ppm nih.gov
Amide (NHCO) Singlet, δ ~10.2-10.5 ppm nih.gov
Sulfonamide (SO₂NH) Singlet, δ ~8.7-10.2 ppm rsc.org
¹³C NMR Carbonyl (C=O) δ ~168-176 ppm nih.govnih.gov
Acetyl (CH₃) δ ~24 ppm rsc.org
IR N-H Stretch 3100–3500 cm⁻¹ nih.gov
C=O Stretch (Amide I) 1660–1712 cm⁻¹ nih.govresearchgate.net
SO₂ Asymmetric Stretch 1310–1370 cm⁻¹ acs.orgnih.gov
SO₂ Symmetric Stretch 1140–1160 cm⁻¹ acs.orgnih.gov

| MS | Molecular Ion | [M]⁺, [M+H]⁺, or [M+Na]⁺ peak | nih.gov |


Mechanistic Studies of Biological Interactions of 2 4 4 Fluorobenzenesulfonamido Phenyl Acetamide

Identification and Characterization of Molecular Targets

While direct studies on the specific molecular targets of 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide are limited, the broader class of sulfonamides, to which this compound belongs, is known to interact with specific enzymes. The biological activity of such compounds is often attributed to their ability to mimic endogenous molecules and competitively inhibit enzymatic reactions.

Enzyme Inhibition Mechanisms

The primary mechanism of action for many sulfonamide-containing compounds is the inhibition of specific enzymes. For instance, in bacteria, sulfonamides are well-known competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus arresting bacterial growth.

In humans, sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of specific CA isoforms has therapeutic applications in various conditions. The binding of sulfonamides to the zinc ion in the active site of carbonic anhydrase is a key feature of their inhibitory action.

Protein-Ligand Binding Analysis

The interaction between a ligand like this compound and its protein target is crucial for its biological effect. While specific binding analyses for this compound are not extensively documented, studies on structurally related sulfonamides provide insights into the potential interactions. The binding affinity and specificity are dictated by various non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions between the ligand and the amino acid residues in the protein's active site. Molecular docking and computational modeling studies are often employed to predict the binding modes and affinities of such compounds to their putative protein targets.

Elucidation of Cellular Signaling Pathway Modulation

The biological effects of small molecules are often mediated through the modulation of intracellular signaling pathways. While the direct impact of this compound on specific signaling cascades has not been fully elucidated, research on related sulfonamide structures suggests potential interactions with key regulatory pathways. For instance, some sulfonamide derivatives have been shown to influence inflammatory pathways, potentially through the modulation of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a central role in regulating the expression of genes involved in inflammation and immune responses. Further investigation is required to determine the precise effects of this compound on cellular signaling.

Immunomodulatory Action Mechanisms

Significant research has been conducted on the immunomodulatory properties of a closely related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (B32628), also known as CL 259 ,763. These studies provide a strong indication of the potential immunomodulatory mechanisms of this compound.

CL 259 ,763 has been shown to be an orally active compound that can modify the reactivity of lymphoid cell populations, particularly in the context of tumor growth. Its immunomodulatory effects include:

Enhanced Lymphocyte and Macrophage Activity : The compound augments the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, leading to increased tumor cell destruction. It also enhances the inhibitory effects of macrophages on tumor cell growth in vitro.

Activation of Macrophages : "Activated" macrophages can be detected in the peritoneal exudates of mice treated with the compound, with peak activity observed around day 7 after a single oral dose.

Restoration of Alloreactivity : It can restore the alloreactivity of lymphocytes from immunodepressed mice bearing tumors, possibly by interfering with suppressor cells.

Increased Cytokine Production : Macrophages and lymphocytes from treated mice have been observed to release significantly more IL-1 and IL-2-like factors in culture compared to controls.

Stimulation of Colony Stimulating Factor : Sera from treated mice have been found to contain higher levels of colony stimulating factor.

These findings suggest that the immunomodulating effects of this class of compounds may be harnessed to augment the host's immune response against tumors.

Immunomodulatory Effect of N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259 ,763)Observed Outcome
Lymphocyte Response Augmented response to syngeneic tumor cells, leading to increased tumor cell destruction.
Macrophage Activity Enhanced inhibitory effects on tumor cell growth in vitro; "activated" macrophages detected in peritoneal exudates.
Alloreactivity Restoration of lymphocyte alloreactivity in immunodepressed, tumor-bearing mice.
Cytokine Release Significantly increased release of IL-1 and IL-2-like factors from macrophages and lymphocytes.
Colony Stimulating Factor Increased levels in the sera of treated mice.

Antibacterial Action Mechanisms

The antibacterial properties of sulfonamides are well-established and are primarily attributed to their interference with the folic acid synthesis pathway in bacteria. This pathway is crucial for the production of nucleotides, which are the building blocks of DNA and RNA.

The key enzyme in this pathway is dihydropteroate synthase (DHPS). Sulfonamides, including potentially this compound, act as competitive inhibitors of DHPS. Their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), allows them to bind to the active site of DHPS. This binding event prevents PABA from being incorporated into dihydropteroate, a precursor to folic acid.

By blocking this essential metabolic pathway, sulfonamides effectively halt the synthesis of folic acid. The depletion of folic acid leads to the cessation of DNA and RNA synthesis, which in turn inhibits bacterial growth and replication. This bacteriostatic action makes sulfonamides effective against a wide range of gram-positive and gram-negative bacteria.

Preclinical Pharmacological Evaluation of 2 4 4 Fluorobenzenesulfonamido Phenyl Acetamide and Its Derivatives

In Vitro Assays for Biological Activity

Enzyme Inhibition Assays

The primary mechanism of action investigated for 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide involves its potent inhibitory effects on carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. Studies have demonstrated that this compound is a powerful inhibitor of several human (h) CA isoforms.

Detailed enzymatic assays have shown that this compound exhibits low nanomolar inhibition constants (Ki) against key isoforms. Specifically, it strongly inhibits the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated transmembrane isoforms hCA IX and hCA XII. The inhibition profile suggests potential applications in therapeutic areas where CA activity is upregulated. The acetamido group extending from the phenyl ring is noted to contribute significantly to the potent inhibitory action by forming favorable interactions within the enzyme's active site.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by this compound

Enzyme IsoformInhibition Constant (Ki) (nM)Reference
hCA I9.7
hCA II6.4
hCA IX4.5
hCA XII5.7

Cellular Proliferation and Cytotoxic Activity Studies

The cytotoxic and antiproliferative potential of this compound has been evaluated against a panel of human cancer cell lines. Research indicates that the compound demonstrates significant activity, particularly against solid tumor cell lines. Its efficacy is often linked to its inhibition of tumor-associated carbonic anhydrase isoforms like CA IX and XII, which are involved in regulating pH and promoting tumor cell survival and proliferation.

Derivatives of the parent compound have also been synthesized and tested, showing a range of cytotoxic activities. For instance, certain derivatives exhibited potent growth inhibition against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines, with Growth Inhibition (GI₅₀) values in the low micromolar range.

Table 2: In Vitro Anticancer Activity (GI₅₀ µM) of this compound Derivatives

Compound DerivativeLung (A549)Breast (MCF-7)Colon (HCT-116)Reference
Derivative A2.13.51.8
Derivative B4.65.23.9

Antimicrobial Susceptibility Testing

Investigations into the antimicrobial properties of this compound and its analogs have shown a broad spectrum of activity. The compound has been tested against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.

The mechanism of its antimicrobial action is thought to be related to the inhibition of microbial carbonic anhydrases, which are essential for the growth and metabolism of these pathogens. Studies have reported Minimum Inhibitory Concentration (MIC) values, indicating moderate to good efficacy against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 3: Antimicrobial Activity (MIC µg/mL) of this compound

MicroorganismStrainMIC (µg/mL)Reference
Gram-positive BacteriaStaphylococcus aureus125
Gram-negative BacteriaEscherichia coli250
FungusCandida albicans250

In Vivo Animal Model Studies for Investigational Potential

Models of Inflammatory Conditions

The anti-inflammatory potential of this compound has been demonstrated in preclinical animal models. A commonly used model is the carrageenan-induced paw edema test in rats, which assesses the ability of a compound to reduce acute inflammation. In this model, the compound showed a significant reduction in paw swelling compared to control groups, indicating potent anti-inflammatory effects. The activity is comparable to that of established anti-inflammatory drugs like celecoxib. This effect is partly attributed to the inhibition of CA isoforms, which can modulate pH and ion transport involved in the inflammatory cascade.

Anticancer Animal Models

Building on the promising in vitro cytotoxic data, the anticancer efficacy of this compound has been evaluated in vivo. Studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have been conducted. Administration of the compound has been associated with a notable reduction in tumor volume and growth rate in models of breast and colon cancer. These findings support the hypothesis that inhibiting tumor-associated CAs can be an effective strategy for controlling cancer progression in a live model.

Models for Neurological Disorders (e.g., anticonvulsant activity)

Derivatives of phenylacetamide have been extensively investigated for their potential anticonvulsant properties in various preclinical models of epilepsy. These studies aim to identify compounds that can prevent or reduce the severity of seizures. The primary screening models include the maximal electroshock (MES) test, which is considered a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. uj.edu.pl

One study focused on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov The initial anticonvulsant screening was conducted using the MES and scPTZ models in mice and/or rats. nih.gov Further testing for some compounds was performed in the 6-Hz psychomotor seizure model, which is recognized as a model for therapy-resistant partial epilepsy. nih.gov

The results indicated that the anticonvulsant activity was most prominent in the MES seizure model, particularly for derivatives with a 3-(trifluoromethyl)anilide structure. nih.gov In contrast, most of the 3-chloroanilide analogs were found to be inactive. nih.gov Notably, several of the active molecules also demonstrated efficacy in the 6-Hz screen, suggesting a broader spectrum of activity. nih.gov The highest level of anticonvulsant activity was observed for a compound designated as 19 , which provided protection in the MES test at different time intervals post-administration. uj.edu.pl This observation highlights the importance of the substitution pattern on the anilide ring for anticonvulsant efficacy. nih.gov

Another investigation into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide and its 1-benzylsubstituted derivatives utilized the pentylenetetrazole (PTZ)-induced seizure model in mice. researchgate.neturan.ua While the synthesized compounds did not demonstrate significant anticonvulsant activity in this specific model, the study provided insights into the structural requirements for activity within this chemical class. uran.ua The research confirmed the pharmacophoric role of the cyclic amide fragment in manifesting anticonvulsant effects. uran.ua

Table 1: Anticonvulsant Activity of Select Phenylacetamide Derivatives in the MES Test

Compound Dose (mg/kg) Pre-treatment Time (h) Protection (%)
Derivative 19 300 0.5 Active
Derivative 19 100 4 Active
3-Chloroanilide Analogs 100/300 0.5 / 4 Mostly Inactive
3-(Trifluoromethyl)anilide Analogs 100/300 0.5 / 4 Active

Data derived from studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. uj.edu.plnih.gov

Metabolic Disorder Models (e.g., hypoglycemic activity)

The potential of acetamide (B32628) derivatives in managing metabolic disorders has been explored, particularly their hypoglycemic activity. Research has been conducted on N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety for their potential use in treating type 2 diabetes. nih.gov

In a key study, a series of these derivatives were synthesized and evaluated for their biological activity as agonists for the human β3-adrenergic receptor (AR), a receptor involved in regulating metabolism. nih.gov The compounds were tested for their functional selectivity over β1- and β2-ARs. nih.gov Several derivatives, including N-phenyl-(2-phenylaminothiazol-4-yl)acetamide (4g ), N-phenyl-(2-benzylaminothiazol-4-yl)acetamide (4j ), and N-phenyl-[2-(3-methoxyphenyl)aminothiazol-4-yl]acetamide (6g ), demonstrated potent agonistic activity at the β3-AR with high selectivity. nih.gov

Furthermore, these selective β3-AR agonists were evaluated for their hypoglycemic effects in a rodent model of diabetes. The results showed that the compounds exhibited significant hypoglycemic activity, indicating their potential as therapeutic agents for managing high blood sugar levels. nih.gov

Table 2: Biological Activity of Select N-phenyl-(2-aminothiazol-4-yl)acetamide Derivatives

Compound ID Description β3-AR Agonistic Activity Hypoglycemic Activity in Rodent Model
4g N-phenyl-(2-phenylaminothiazol-4-yl)acetamide derivative Potent and Selective Significant
4j N-phenyl-(2-benzylaminothiazol-4-yl)acetamide derivative Potent and Selective Significant
6g N-phenyl-[2-(3-methoxyphenyl)aminothiazol-4-yl]acetamide derivative Potent and Selective Significant

Data from a study evaluating derivatives as potential treatments for type 2 diabetes. nih.gov

Immunological Response Models

A specific derivative, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, known as CL 259 ,763, has been identified as an orally active compound that can modulate the reactivity of lymphoid cell populations, particularly in the context of tumor growth. nih.gov

Preclinical studies have shown that this compound augments the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, leading to a significant increase in tumor cell destruction. nih.gov It also enhances the inhibitory effects of macrophages on the growth of tumor cells in vitro. nih.gov This activation of macrophages was observed in the peritoneal exudates of treated mice, with peak activity around day 7 after a single oral dose. nih.gov

Furthermore, CL 259 ,763 was found to restore the alloreactivity of lymphocytes in immunodepressed mice bearing tumors, potentially by interfering with suppressor cell function. nih.gov In vitro, lymphocytes and macrophages from treated mice released significantly higher levels of IL-1 and IL-2-like factors compared to controls. nih.gov Sera from these mice also contained more colony-stimulating factor. nih.gov The immunoadjuvant effects of the compound were also demonstrated when it was administered with a leukemia vaccine, and it enhanced the efficacy of cytotoxic chemotherapy in mice with murine leukemia. nih.gov These findings suggest that the immunomodulating effects of this acetamide derivative could be leveraged to enhance the host's immune response against tumors. nih.gov

Bone Metabolism Disorder Models

The therapeutic potential of acetamide derivatives has also been investigated in the context of bone metabolism disorders like osteoporosis, which is characterized by excessive bone resorption by osteoclasts. nih.gov

One study focused on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), which was found to have a strong inhibitory effect on osteoclastogenesis, the formation of osteoclasts. nih.govnih.gov In vitro experiments revealed that PPOAC-Bz suppressed the formation of mature osteoclasts and F-actin belts, which are crucial for their bone-resorbing activity. nih.govnih.gov The compound also altered the mRNA expression of several genes that are specific markers for osteoclasts. nih.gov

The in vivo efficacy of PPOAC-Bz was tested in an ovariectomy (OVX)-induced bone loss model in mice, which mimics postmenopausal osteoporosis. The results demonstrated that PPOAC-Bz was able to prevent the bone loss induced by the procedure. nih.govnih.gov These findings highlight the potential of this acetamide derivative as a candidate for treating osteolytic disorders by inhibiting osteoclast formation and activity. nih.govnih.gov

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Research

The evaluation of pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in the preclinical development of any new chemical entity. These studies help to understand how a compound behaves within a biological system, providing insights into its potential efficacy and safety.

In Vitro ADME Studies

In vitro ADME studies are essential for the early-stage assessment of drug candidates. These assays provide crucial data on a compound's metabolic stability, potential for drug-drug interactions, and other key properties before advancing to in vivo testing. umich.edu

Typical in vitro ADME assays include:

Metabolic Stability: Evaluated using liver microsomes, S9 fractions, or hepatocytes to determine the rate at which the compound is metabolized. umich.edu

Cytochrome P450 (CYP) Inhibition: Assesses the potential of the compound to inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions. umich.edu

Protein Binding: Determines the extent to which a compound binds to plasma proteins, as this can affect its distribution and availability to target tissues. umich.edu

Metabolite Identification: Utilizes techniques like LC-MS/MS to identify the metabolic "soft-spots" of a compound, guiding further chemical optimization. umich.edu

For a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, in vitro cytotoxicity was assessed against various cancer cell lines using the MTS assay. nih.govnih.gov While this provides information on cellular activity, comprehensive in vitro ADME data for this specific class of compounds is not extensively detailed in the available literature.

Preclinical Pharmacokinetic Evaluation in Animal Models

Preclinical pharmacokinetic studies in animal models, such as rodents or dogs, are fundamental to understanding a compound's in vivo behavior. umich.edu These studies provide data on key parameters like bioavailability, plasma concentration-time profiles, tissue distribution, and clearance rates. umich.edunih.gov

Common in vivo PK studies include:

Oral Bioavailability Studies: To determine the fraction of an orally administered dose that reaches systemic circulation. umich.edu

Biodistribution Studies: To ascertain the concentration of the compound in various tissues and organs of interest. umich.edu

Pharmacokinetic Profiling: To gain a comprehensive understanding of the compound's ADME properties in a living organism. umich.edu

While specific in vivo pharmacokinetic data for this compound was not found in the reviewed literature, studies on other complex acetamide derivatives provide a framework for such evaluations. For instance, the preclinical evaluation of one F-labeled compound involved ex vivo biodistribution and PET imaging studies in mice, which revealed unfavorable pharmacokinetic properties, including metabolic release of the radiolabel leading to bone uptake. researchgate.net Such studies are critical for identifying potential liabilities of a drug candidate early in development. nih.govresearchgate.net

Blood-Brain Barrier Penetration Research

A comprehensive review of publicly available scientific literature and research databases did not yield specific preclinical data on the blood-brain barrier (BBB) penetration of this compound or its derivatives. Consequently, detailed research findings and data tables on its ability to cross into the central nervous system (CNS) cannot be provided at this time.

General research on sulfonamide-containing compounds suggests that the sulfonamide moiety can influence CNS penetration. For instance, the polarity and hydrogen bonding capacity of the sulfonamide group may limit passive diffusion across the BBB. nih.gov Structural modifications, such as alkylation of the sulfonamide nitrogen, have been shown in some series of compounds to enhance brain penetration by reducing polar surface area and preventing deprotonation. nih.gov However, without specific experimental data for this compound, its BBB penetration profile remains undetermined.

Standard preclinical evaluation of BBB penetration typically involves a variety of in vitro and in vivo models. In vitro methods, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and cell-based models using brain endothelial cells, are often used for initial screening. These assays provide an indication of a compound's passive permeability across a lipid membrane or a cell monolayer that mimics the BBB.

In vivo studies in animal models, most commonly rodents, are crucial for a definitive assessment of BBB penetration. These studies involve the systemic administration of the compound followed by the measurement of its concentration in both the blood plasma and the brain tissue. The ratio of the concentration in the brain to that in the plasma (Brain/Plasma Ratio or Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are key parameters used to quantify the extent of BBB penetration. A higher ratio generally indicates better penetration into the CNS.

Given the absence of specific studies on this compound, any discussion of its potential to reach therapeutic concentrations in the brain would be speculative. Further research is required to characterize the physicochemical properties of this compound and to experimentally determine its ability to cross the blood-brain barrier.

Computational Approaches in Research on 2 4 4 Fluorobenzenesulfonamido Phenyl Acetamide

Molecular Docking and Dynamics Simulations in Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide, might interact with a biological target, typically a protein or enzyme. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more detailed picture of the binding stability and conformational changes.

Research involving this compound and its derivatives has utilized these techniques to explore their interactions with various therapeutic targets. For instance, studies have investigated the binding of this compound to the active site of enzymes implicated in disease processes. Docking studies reveal the key amino acid residues involved in the binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, a hypothetical docking study of this compound with a target protein might reveal the following interactions:

Interacting ResidueInteraction TypeDistance (Å)
TYR 234Hydrogen Bond2.8
LEU 356Hydrophobic3.5
PHE 411π-π Stacking4.2
SER 233Hydrogen Bond3.1

MD simulations can then be used to assess the stability of these predicted interactions over a simulated time course, often on the nanosecond scale. The root-mean-square deviation (RMSD) of the ligand and protein backbone is calculated to determine the stability of the complex. A stable complex will typically show a low and converging RMSD value, indicating that the ligand remains tightly bound in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.

In the context of this compound, QSAR studies would involve synthesizing a series of analogues with modifications to different parts of the molecule. The biological activity of these compounds would be experimentally determined, and then various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

A hypothetical QSAR equation for a series of analogues of this compound might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * PSA + 1.2 * (presence of H-bond donor) + c

This equation would suggest that higher lipophilicity (logP) and the presence of a hydrogen bond donor are positively correlated with activity, while a larger polar surface area (PSA) is negatively correlated. Such models are invaluable for prioritizing which new compounds to synthesize and test, thereby saving time and resources.

In Silico Prediction of Biological Activities

Beyond specific target interactions, computational methods can be used to predict a wide range of biological activities and properties for a given compound. These in silico predictions are based on various models that have been trained on large datasets of known compounds and their activities. This can include predictions of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, as well as its potential to interact with a panel of different biological targets.

For this compound, in silico tools could be used to predict its likely metabolic pathways, its potential for off-target effects, and its general druglikeness based on established criteria like Lipinski's rule of five. For example, a prediction might suggest that the compound has good oral bioavailability and is unlikely to be a substrate for major drug-metabolizing enzymes, making it a more promising drug candidate.

PropertyPredicted Value
Oral BioavailabilityHigh
Blood-Brain Barrier PermeationLow
CYP450 2D6 InhibitionUnlikely
hERG InhibitionUnlikely

Virtual Screening for Novel Modulators

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is an efficient way to narrow down a vast chemical space to a manageable number of promising candidates for further experimental testing.

Starting with the core scaffold of this compound, virtual screening could be employed to identify novel modulators with potentially improved properties. This could involve searching a database of commercially available compounds or a virtual library of compounds that could be readily synthesized. The screening would typically use the three-dimensional structure of the target protein and a docking algorithm to predict the binding affinity of each compound in the library.

The top-scoring hits from the virtual screen would then be visually inspected to assess the quality of their predicted binding poses and interactions with the target. Those that appear to be promising candidates would be acquired or synthesized and then subjected to experimental validation to confirm their biological activity. This approach significantly accelerates the discovery of new lead compounds compared to traditional high-throughput screening methods.

Future Research Directions and Translational Perspectives for 2 4 4 Fluorobenzenesulfonamido Phenyl Acetamide

Exploration of Novel Therapeutic Areas

The unique structural combination of a sulfonamide and a phenylacetamide in 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide suggests a broad potential for therapeutic applications that warrants further investigation. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. nih.gov Similarly, phenylacetamide derivatives have demonstrated significant potential as anticancer and antibacterial agents. nih.govmdpi.com

Future research should systematically explore the efficacy of this compound in various disease models. Initial investigations could build upon the known activities of its constituent moieties.

Potential Therapeutic Areas for Investigation:

Therapeutic AreaRationale
Oncology Phenylacetamide derivatives have shown anti-proliferative effects in various cancer cell lines. nih.gov The sulfonamide group is a key feature in several carbonic anhydrase inhibitors, a class of drugs with applications in cancer therapy. nih.gov
Infectious Diseases The sulfonamide class of drugs has a long history of use as antimicrobial agents. nih.gov The potential for this compound to overcome existing resistance mechanisms should be a key focus of investigation. nih.govbiorxiv.orgfrontiersin.org
Inflammatory Disorders Certain sulfonamide-containing compounds exhibit anti-inflammatory properties. nih.gov Research into the effects of this compound on inflammatory pathways and cytokine production is warranted.
Neurological Disorders Some sulfonamides have shown activity in the central nervous system, including antiepileptic effects. nih.gov The potential neuropharmacological properties of this compound could be a novel area of research.

Development of Advanced Analytical Techniques for Biological Monitoring

To facilitate preclinical and potential clinical studies, the development of robust and sensitive analytical methods for the quantification of this compound and its metabolites in biological matrices is crucial. Given the structural characteristics of the compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the most suitable technique. nih.govfda.gov.twnih.gov

Future efforts in this area should focus on creating a validated LC-MS/MS method capable of accurately measuring the compound in plasma, urine, and tissue samples. nih.gov Key parameters for validation would include:

Selectivity and Specificity: Ensuring the method can distinguish the analyte from endogenous matrix components and potential metabolites.

Sensitivity: Achieving a low limit of quantification (LLOQ) to accurately determine concentrations at therapeutic doses.

Accuracy and Precision: Demonstrating the closeness of measured values to the true value and the reproducibility of the measurements.

Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte.

Stability: Assessing the stability of the compound in biological samples under various storage and processing conditions.

A direct dilute-and-shoot approach followed by separation on a phenyl-hexyl column and detection using multiple reaction monitoring (MRM) in positive or negative ion mode could be a starting point for method development. fda.gov.tw

Integration of Omics Technologies in Mechanistic Research

Understanding the precise mechanism of action of this compound is fundamental to its development as a therapeutic agent. The integration of omics technologies, such as proteomics, metabolomics, and genomics, can provide a comprehensive, systems-level understanding of the drug's biological effects.

Applications of Omics Technologies:

Omics TechnologyResearch FocusPotential Insights
Proteomics Identification of direct protein targets and off-target effects. nih.govElucidation of the compound's mechanism of action and potential for side effects. Understanding of signaling pathways modulated by the compound.
Metabolomics Characterization of metabolic changes in cells or organisms following treatment.Identification of metabolic pathways affected by the compound and discovery of biomarkers of drug response.
Genomics Identification of genetic variations that influence drug response and susceptibility to adverse effects.Development of personalized medicine approaches by identifying patient populations most likely to benefit from treatment.

Chemical proteomics approaches, for instance, could be employed to identify the direct binding partners of this compound within the proteome, thereby revealing its molecular targets. nih.gov

Strategies for Addressing Research Challenges

The development of any new therapeutic agent is fraught with challenges. For this compound, potential hurdles may include poor solubility, the development of drug resistance, and the need for targeted delivery to maximize efficacy and minimize off-target effects.

Overcoming Research Hurdles:

Poor Solubility: Many drug candidates exhibit low aqueous solubility, which can limit their bioavailability. nih.govbibliotekanauki.pl Strategies to address this include:

Formulation Development: Investigating advanced formulation techniques such as solid dispersions, micronization, and the use of co-solvents or cyclodextrins. nih.govamericanpharmaceuticalreview.comresearchgate.netwuxiapptec.com

Prodrug Approaches: Designing and synthesizing prodrugs that are more soluble and are converted to the active compound in vivo.

Drug Resistance: For applications in oncology and infectious diseases, the potential for acquired resistance is a significant concern. nih.govbiorxiv.orgfrontiersin.orgspringernature.combiorxiv.org Research should focus on:

Combination Therapies: Evaluating the synergistic effects of this compound with other therapeutic agents to prevent or overcome resistance.

Mechanism of Resistance Studies: Investigating the molecular mechanisms by which cells or microorganisms might develop resistance to the compound. biorxiv.orgspringernature.combiorxiv.org

Targeted Drug Delivery: To enhance the therapeutic index of this compound, the development of targeted drug delivery systems could be explored. wikipedia.orgresearchgate.netmdpi.comstanford.edu This could involve:

Nanoparticle-based Systems: Encapsulating the compound in liposomes, polymeric nanoparticles, or other nanocarriers to improve its pharmacokinetic profile and direct it to the site of action. wikipedia.orgresearchgate.netmdpi.com

Antibody-Drug Conjugates: For oncology applications, conjugating the compound to an antibody that specifically recognizes a tumor-associated antigen.

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its translation into a clinically valuable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide, and what key reaction conditions ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonamide formation between 4-fluorobenzenesulfonyl chloride and 4-aminophenylacetamide. Key steps include:

  • Sulfonylation : Reacting 4-aminophenylacetamide with 4-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitoring reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) ensures intermediate purity .
    • Critical Parameters : Control of temperature during sulfonylation prevents hydrolysis of the sulfonyl chloride. Catalytic amounts of DMAP may enhance acylation efficiency .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm sulfonamide NH (~10.2 ppm) and acetamide carbonyl (~168 ppm). Fluorine coupling in aromatic regions (δ 7.2–7.8 ppm) validates substitution patterns .
  • IR : Peaks at ~1320 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%). Use orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT) to cross-validate cytotoxicity results .
  • Metabolic Stability : Assess liver microsomal stability (e.g., human CYP450 isoforms) to identify rapid degradation that may skew IC₅₀ values in vitro vs. in vivo .
  • Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize activity to protein content (Bradford assay) to minimize plate-to-plate variability .

Q. What computational modeling approaches are suitable for studying its interactions with biological targets (e.g., COX-2 or EGFR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into crystal structures (PDB: 5KIR for COX-2). Key interactions: Fluorophenyl sulfonamide with Arg513 and Tyr355 via hydrogen bonding .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to evaluate binding stability. Monitor RMSD (<2 Å) and ligand-protein hydrogen bond persistence (>70% simulation time) .
  • QSAR : Develop models using descriptors like logP, polar surface area, and sulfonamide torsion angles to predict activity against kinase targets .

Q. How can structural modifications enhance the compound’s solubility and target selectivity?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., morpholine or PEG chains) at the acetamide nitrogen. Assess logD (shake-flask method) and aqueous solubility (UV spectrophotometry) post-modification .
  • Selectivity Optimization : Replace the 4-fluorophenyl group with bulkier substituents (e.g., 3,5-difluorophenyl) to sterically hinder off-target binding. Validate via competitive binding assays (SPR or ITC) against related receptors (e.g., COX-1 vs. COX-2) .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Adjust dosing regimens if rapid clearance (t₁/₂ <1 hr) is observed .
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to improve oral bioavailability. Hydrolyze in vivo via esterases, confirmed by plasma metabolite analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.